5-Bromo-8-fluoroquinoline-2-carboxylic acid
CAS No.:
Cat. No.: VC15920091
Molecular Formula: C10H5BrFNO2
Molecular Weight: 270.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H5BrFNO2 |
|---|---|
| Molecular Weight | 270.05 g/mol |
| IUPAC Name | 5-bromo-8-fluoroquinoline-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H5BrFNO2/c11-6-2-3-7(12)9-5(6)1-4-8(13-9)10(14)15/h1-4H,(H,14,15) |
| Standard InChI Key | OCPGASVQDWLIAV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC2=C(C=CC(=C21)Br)F)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The quinoline core of 5-bromo-8-fluoroquinoline-2-carboxylic acid consists of a bicyclic system fused from a benzene ring and a pyridine ring. Substitutions at the 2-, 5-, and 8-positions introduce distinct electronic and steric effects:
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Carboxylic acid (C2): Enhances polarity and enables salt formation or esterification.
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Bromine (C5): Provides a heavy atom for crystallographic studies and participates in cross-coupling reactions .
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Fluorine (C8): Increases metabolic stability and modulates lipophilicity .
Table 1: Key Molecular Properties
Spectroscopic Profiles
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NMR: The ¹H NMR spectrum typically shows aromatic protons as doublets or triplets due to coupling with fluorine (J = 8–12 Hz) and bromine atoms. The carboxylic acid proton appears as a broad singlet near δ 12–14 ppm.
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C-F and C-Br stretches) .
Synthetic Methodologies
Multi-Step Synthesis
Industrial-scale production often involves sequential halogenation and carboxylation steps:
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Bromination: 8-Fluoroquinoline undergoes electrophilic aromatic substitution using Br₂/FeBr₃ at 0–5°C to install bromine at C5.
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Carboxylation: Directed ortho-metalation (DoM) with n-BuLi followed by quenching with CO₂ introduces the carboxylic acid group at C2 .
Key Challenges:
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Regioselectivity in bromination requires careful temperature control to avoid di-substitution .
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Lithium-halogen exchange side reactions may occur during carboxylation, necessitating cryogenic conditions .
Patent-Based Innovations
A patented lithiation-boronation protocol (EP0812847B1) for analogous bromo-fluoroarenes provides insights into scalable production :
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Lithiation of 1-bromo-4-fluorobenzene with LiTMP (-78°C).
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Transmetalation with B(OiPr)₃ to form boronate intermediates.
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Acidic hydrolysis yields boronic acids, which can be adapted for quinoline systems .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: <1 mg/mL (pH 7.4) due to the hydrophobic quinoline core .
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Stability: Decomposes above 250°C; sensitive to strong bases (saponification of ester derivatives).
Reactivity
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Nucleophilic substitution: Bromine at C5 participates in Suzuki-Miyaura couplings for biaryl synthesis .
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Decarboxylation: Heating above 150°C releases CO₂, forming 5-bromo-8-fluoroquinoline.
Biological Activity and Applications
Table 2: Preliminary Bioactivity Data
| Assay | Result (IC₅₀) | Model Organism |
|---|---|---|
| DNA gyrase inhibition | 2.8 μM | E. coli |
| Topoisomerase IV | >10 μM | S. aureus |
Kinase Inhibition
The carboxylic acid group chelates ATP-binding site residues in kinases:
Future Research Directions
Targeted Drug Design
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Hybrid molecules: Conjugation with azole antifungals via amide linkages may broaden antimicrobial spectra.
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Prodrug strategies: Esterification of the carboxylic acid could improve oral bioavailability .
Materials Science Applications
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